methanone CAS No. 110701-33-2](/img/structure/B14318293.png)
[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-(2-methylbutan-2-yl)phenylmethanone is an organic compound with a complex structure that includes both hydroxyl and ketone functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(2-methylbutan-2-yl)phenylmethanone typically involves multi-step organic reactions. One common method involves the Friedel-Crafts acylation of 2-hydroxy-5-(2-methylbutan-2-yl)benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of 2-Hydroxy-5-(2-methylbutan-2-yl)phenylmethanone may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-5-(2-methylbutan-2-yl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or sulfuric acid.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 2-hydroxy-5-(2-methylbutan-2-yl)benzoic acid.
Reduction: Reduction of the ketone group can produce [2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]methanol.
Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic ring, depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-Hydroxy-5-(2-methylbutan-2-yl)phenylmethanone is used as a starting material for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving hydroxyl and ketone groups. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and substrate specificity.
Medicine
In medicine, 2-Hydroxy-5-(2-methylbutan-2-yl)phenylmethanone has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity and could be developed into therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-(2-methylbutan-2-yl)phenylmethanone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The ketone group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-5-(2-methylbutan-2-yl)phenylmethanol: This compound is similar in structure but has an alcohol group instead of a ketone group.
2-Hydroxy-5-(2-methylbutan-2-yl)benzoic acid: This compound has a carboxylic acid group instead of a ketone group.
Uniqueness
The presence of both hydroxyl and ketone functional groups in 2-Hydroxy-5-(2-methylbutan-2-yl)phenylmethanone makes it unique. This combination allows for a diverse range of chemical reactions and interactions with biological molecules, providing opportunities for the development of new compounds and materials.
Propriétés
Numéro CAS |
110701-33-2 |
|---|---|
Formule moléculaire |
C18H20O2 |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
[2-hydroxy-5-(2-methylbutan-2-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C18H20O2/c1-4-18(2,3)14-10-11-16(19)15(12-14)17(20)13-8-6-5-7-9-13/h5-12,19H,4H2,1-3H3 |
Clé InChI |
UQGZXFIHRISLBS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


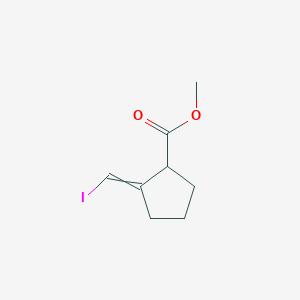
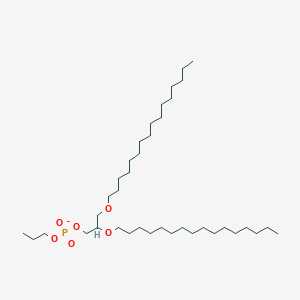
![2-[(Benzyloxy)methyl]-5-methyl-3-(phenylsulfanyl)-4H-pyran-4-one](/img/structure/B14318221.png)
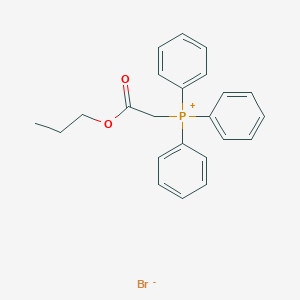

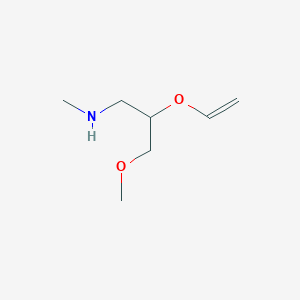

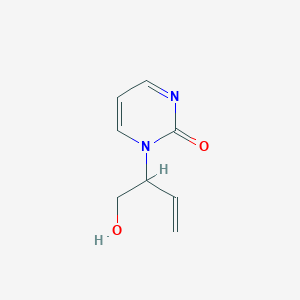
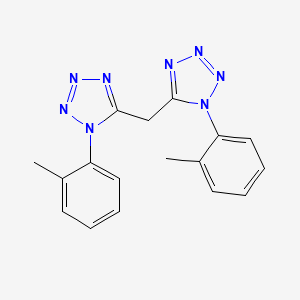
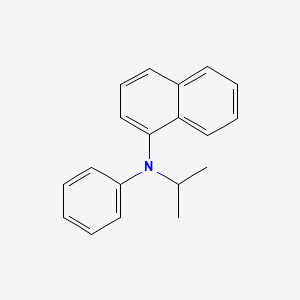
![{[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene](/img/structure/B14318276.png)
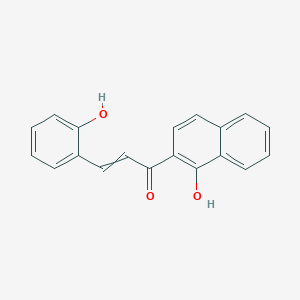

![1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL](/img/structure/B14318308.png)
